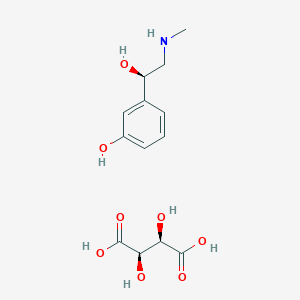
(R)-3-(1-Hydroxy-2-(methylamino)ethyl)phenol 2,3-dihydroxysuccinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
®-3-(1-Hydroxy-2-(methylamino)ethyl)phenol 2,3-dihydroxysuccinate is a complex organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structural properties and its potential in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1-Hydroxy-2-(methylamino)ethyl)phenol 2,3-dihydroxysuccinate typically involves multiple steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable phenol derivative.
Hydroxylation: The phenol derivative undergoes hydroxylation to introduce the hydroxy group.
Amination: The hydroxylated intermediate is then subjected to amination to introduce the methylamino group.
Esterification: The final step involves esterification with 2,3-dihydroxysuccinic acid to form the desired compound.
Industrial Production Methods
Industrial production of ®-3-(1-Hydroxy-2-(methylamino)ethyl)phenol 2,3-dihydroxysuccinate often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve the use of catalysts and advanced purification techniques.
化学反応の分析
Types of Reactions
®-3-(1-Hydroxy-2-(methylamino)ethyl)phenol 2,3-dihydroxysuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The hydroxy and amino groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and alcohols.
Substitution: Various substituted phenols and amines.
科学的研究の応用
®-3-(1-Hydroxy-2-(methylamino)ethyl)phenol 2,3-dihydroxysuccinate has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of ®-3-(1-Hydroxy-2-(methylamino)ethyl)phenol 2,3-dihydroxysuccinate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes.
類似化合物との比較
Similar Compounds
(S)-3-(1-Hydroxy-2-(methylamino)ethyl)phenol 2,3-dihydroxysuccinate: The enantiomer of the compound with similar properties but different biological activities.
3-(1-Hydroxy-2-(methylamino)ethyl)phenol: Lacks the dihydroxysuccinate moiety, resulting in different chemical and biological properties.
2,3-Dihydroxysuccinic acid derivatives: Compounds with similar structural features but varying functional groups.
Uniqueness
®-3-(1-Hydroxy-2-(methylamino)ethyl)phenol 2,3-dihydroxysuccinate is unique due to its specific stereochemistry and the presence of both hydroxy and amino groups, which contribute to its distinct chemical reactivity and biological activity.
特性
CAS番号 |
17162-39-9 |
|---|---|
分子式 |
C13H19NO8 |
分子量 |
317.29 g/mol |
IUPAC名 |
(2R,3R)-2,3-dihydroxybutanedioic acid;3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol |
InChI |
InChI=1S/C9H13NO2.C4H6O6/c1-10-6-9(12)7-3-2-4-8(11)5-7;5-1(3(7)8)2(6)4(9)10/h2-5,9-12H,6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t9-;1-,2-/m01/s1 |
InChIキー |
NHKOTKKHHYKARN-NDAAPVSOSA-N |
SMILES |
CNCC(C1=CC(=CC=C1)O)O.C(C(C(=O)O)O)(C(=O)O)O |
異性体SMILES |
CNC[C@@H](C1=CC(=CC=C1)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
正規SMILES |
CNCC(C1=CC(=CC=C1)O)O.C(C(C(=O)O)O)(C(=O)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















